molecular formula C19H24N4O4 B11609174 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione CAS No. 476480-66-7

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11609174
CAS No.: 476480-66-7
M. Wt: 372.4 g/mol
InChI Key: NUMOXOUBJYMDJB-UHFFFAOYSA-N
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Description

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the ethoxy-ethoxy group: This step involves the ethoxylation of the intermediate compound using ethylene oxide or similar reagents.

    Addition of the phenethyl group: This can be done through a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy-ethoxy group or the phenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

476480-66-7

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

8-(2-ethoxyethoxy)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C19H24N4O4/c1-4-26-12-13-27-18-20-16-15(17(24)22(3)19(25)21(16)2)23(18)11-10-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3

InChI Key

NUMOXOUBJYMDJB-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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